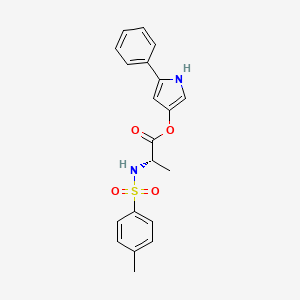
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a tosyl group, an alanine-derived moiety, and a phenylpyrrole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole typically involves the esterification of N-Tosyl-L-alanine with a suitable pyrrole derivative. One common method includes the reaction of N-Tosyl-L-alanine with 5-phenylpyrrole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole involves its interaction with specific molecular targets, such as enzymes. The compound’s ester bond can be hydrolyzed by esterases, releasing the active moiety that can further interact with biological pathways. This interaction can lead to the modulation of enzyme activity, making it useful in various biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
N-Tosyl-L-alanine 3-indoxyl ester: Similar in structure but contains an indole moiety instead of a pyrrole.
N-Tosyl-L-alanine 3-indoxyl ester: Used in similar biochemical assays to measure enzyme activity.
Uniqueness
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is unique due to its phenylpyrrole core, which imparts distinct chemical and biological properties compared to other tosylated alanine derivatives. This uniqueness makes it valuable in specific research applications where its particular reactivity and interactions are desired.
Propiedades
IUPAC Name |
(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZALJYJCTCKOHO-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole contribute to the detection of leukocyte esterase in the described paper-based devices?
A1: In the presented research [, ], this compound functions as a recognition element within the sensing mechanism of the paper-based devices (LE-PAD and LE-Ag-μPADs). When urine containing LE is introduced to the device, LE interacts with this compound and 1-diazo-2-naphthol-4-sulfonic acid, initiating a chemical reaction. This reaction generates non-conductive azo compounds that interact with the silver-based conductive layer on the paper device, causing a measurable change in electrical resistance. This change in resistance directly correlates with the concentration of LE in the urine sample, enabling quantitative LE detection.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
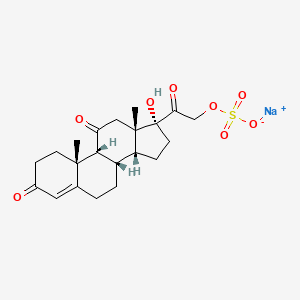
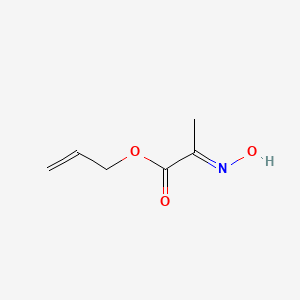
![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)
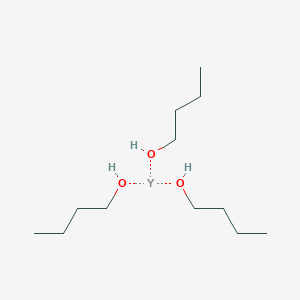
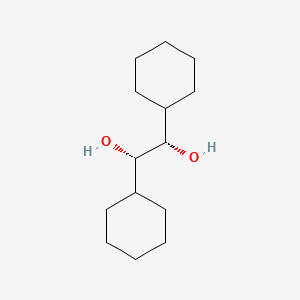
![Cyclopropanecarboxaldehyde, 1-(1,2,3-trihydroxypropyl)-, [R-(R*,S*)]- (9CI)](/img/new.no-structure.jpg)
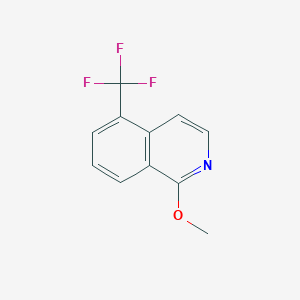
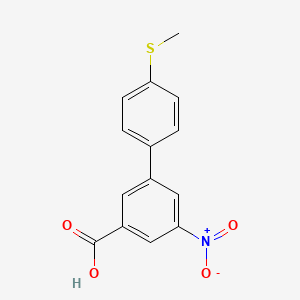

![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)
